Austdiol

Description

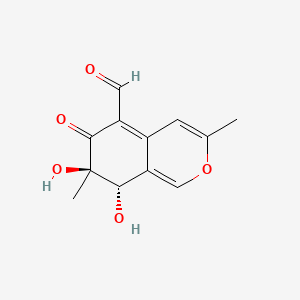

Structure

3D Structure

Properties

IUPAC Name |

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-6-3-7-8(4-13)10(14)12(2,16)11(15)9(7)5-17-6/h3-5,11,15-16H,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMUHZHZYCDMAI-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=O)[C@]([C@H](C2=CO1)O)(C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201087 | |

| Record name | Austadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53043-28-0 | |

| Record name | Austdiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53043-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Austadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053043280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Austdiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Austadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53043-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AUSTDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3348BWJ4V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Austdiol in Aspergillus ustus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol, a meroterpenoid natural product from Aspergillus ustus, belongs to the larger family of austin-type compounds, which exhibit a range of biological activities. While the biosynthetic pathway of the related and more complex meroterpenoid austinol has been elucidated in detail in other Aspergillus species, the specific pathway leading to this compound in A. ustus has not been fully characterized. This technical guide synthesizes the available information on the biosynthesis of related compounds to propose a putative biosynthetic pathway for this compound. It details the key enzymatic steps, the classes of enzymes involved, and general experimental protocols for pathway elucidation. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other meroterpenoids for applications in drug discovery and synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be closely related to that of austinol, a well-studied meroterpenoid. The pathway commences with the formation of a polyketide core, which is subsequently prenylated and undergoes a series of oxidative modifications and cyclizations. This compound is likely an intermediate or a shunt product of the austinol biosynthetic pathway.

The proposed pathway can be divided into several key stages:

-

Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce 3,5-dimethylorsellinic acid (DMOA).[1][2][3]

-

Prenylation: A prenyltransferase attaches a farnesyl pyrophosphate (FPP) moiety to the DMOA core.[1]

-

Epoxidation and Cyclization: The farnesyl chain undergoes epoxidation and subsequent cyclization, catalyzed by an epoxidase and a terpene cyclase, respectively, to form the characteristic polycyclic core of the austinoid family.[1]

-

Oxidative Modifications: A series of oxidative modifications, including hydroxylations and rearrangements, are catalyzed by various oxidoreductases, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. It is in these late stages that the pathway likely diverges to produce this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound in Aspergillus ustus.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of this compound is a complex process requiring the coordinated action of several classes of enzymes. Based on the elucidated pathways of related meroterpenoids, the following enzyme families are predicted to be essential.

-

Non-Reducing Polyketide Synthase (NR-PKS): This large, multi-domain enzyme is responsible for the synthesis of the 3,5-dimethylorsellinic acid (DMOA) core from acetyl-CoA and malonyl-CoA. In the related austinol pathway in A. nidulans, this enzyme is designated as AusA.

-

Prenyltransferase: A member of the UbiA superfamily of prenyltransferases is responsible for the C-prenylation of DMOA with farnesyl pyrophosphate (FPP). This is a key step in the formation of meroterpenoids. The corresponding enzyme in the austinol pathway is AusN.

-

FAD-dependent Monooxygenases/Epoxidases: These enzymes are likely involved in the epoxidation of the farnesyl side chain, which is a prerequisite for the subsequent cyclization reactions.

-

Terpene Cyclase: This class of enzymes catalyzes the intricate cyclization of the epoxidized farnesyl chain to form the polycyclic core of the austinoid family.

-

Fe(II)/α-Ketoglutarate-Dependent Dioxygenases: These versatile enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations, demethylations, and ring formations. In the austinol pathway, the multifunctional dioxygenase AusE is responsible for the formation of the characteristic spiro-lactone ring system. Similar enzymes are expected to be involved in the final oxidative tailoring steps leading to this compound.

-

Cytochrome P450 Monooxygenases: These heme-thiolate proteins are crucial for the functionalization of various intermediates in secondary metabolite pathways, often catalyzing highly specific hydroxylation reactions. It is highly probable that P450s are involved in the introduction of the hydroxyl groups found in the this compound structure.

Quantitative Data

As of the date of this publication, specific quantitative data for the biosynthetic pathway of this compound in Aspergillus ustus, such as enzyme kinetics, precursor conversion rates, or product yields from engineered strains, are not available in the peer-reviewed literature. The following table is provided as a template for the presentation of such data as it becomes available through future research.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Product Yield (%) | Reference |

| [e.g., A. ustus PKS] | [e.g., Malonyl-CoA] | |||||

| [e.g., A. ustus PT] | [e.g., DMOA, FPP] | |||||

| [e.g., A. ustus P450] | [e.g., Pre-Austdiol] |

Experimental Protocols

The elucidation of a fungal secondary metabolite biosynthetic pathway, such as that of this compound, typically involves a combination of genomics, molecular biology, and analytical chemistry techniques. The following are detailed methodologies for key experiments commonly employed in this field.

Identification of the Biosynthetic Gene Cluster (BGC)

The workflow for identifying the BGC responsible for this compound production is outlined below.

Caption: Workflow for the identification of the this compound biosynthetic gene cluster.

Targeted Gene Deletion

Objective: To confirm the involvement of a candidate gene in the this compound biosynthetic pathway.

Protocol:

-

Construct Gene Deletion Cassette:

-

Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from A. ustus genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

-

Assemble the 5' flank, the selectable marker, and the 3' flank into a linear deletion cassette using fusion PCR or Gibson assembly.

-

-

Protoplast Formation:

-

Grow A. ustus mycelia in liquid medium.

-

Harvest and wash the mycelia.

-

Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).

-

-

Transformation:

-

Add the gene deletion cassette to the prepared protoplasts.

-

Induce DNA uptake using polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

-

-

Verification of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blotting.

-

-

Metabolite Analysis:

-

Cultivate the confirmed gene deletion mutants and the wild-type strain under conditions conducive to this compound production.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by LC-MS/MS and NMR to confirm the absence of this compound in the mutant strains.

-

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the this compound biosynthetic pathway in a heterologous host to confirm gene function and facilitate pathway engineering.

Protocol:

-

Vector Construction:

-

Clone the entire putative this compound BGC or individual genes into fungal expression vectors. This can be done by amplifying the genes from A. ustus genomic DNA and using techniques such as yeast-based recombination (e.g., using the pTYGS series of vectors) for large clusters.

-

-

Host Transformation:

-

Transform a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the expression vectors.

-

-

Cultivation and Analysis:

-

Cultivate the transformed host under appropriate conditions.

-

Extract and analyze the secondary metabolites as described above to detect the production of this compound and its intermediates. By expressing subsets of the genes, the function of each enzyme in the pathway can be determined.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus ustus is a fascinating example of the complex enzymatic machinery that fungi have evolved to produce structurally diverse secondary metabolites. While the precise details of the pathway are yet to be fully elucidated, the extensive knowledge of the related austinol pathway provides a robust framework for future research. The identification and characterization of the specific genes and enzymes in A. ustus will not only provide a deeper understanding of meroterpenoid biosynthesis but also furnish a valuable toolkit of enzymes for synthetic biology and the engineered production of novel, bioactive compounds. Future work should focus on the targeted deletion and heterologous expression of the candidate biosynthetic gene cluster in A. ustus to definitively establish the pathway and characterize the function of each enzyme.

References

- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of non-natural 5-methylorsellinate-derived meroterpenoids in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [open.bu.edu]

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Eugenol

Disclaimer: Initial searches for "Austdiol" did not yield specific information on an antimicrobial agent with that name. It is presumed that this may be a typographical error. This guide focuses on Eugenol , a well-researched natural antimicrobial compound, as a plausible alternative. The information presented herein pertains to Eugenol.

Introduction

Eugenol, a phenolic compound with the chemical formula C₁₀H₁₂O₂, is the primary bioactive constituent of clove oil, extracted from Syzygium aromaticum. It is also found in other plants like nutmeg, cinnamon, and basil.[1] Eugenol exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[2][3][4] Its multifaceted mechanism of action, coupled with a favorable safety profile, has positioned it as a subject of significant interest for the development of new antimicrobial therapies and as an adjunct to existing antibiotics to combat antimicrobial resistance.[4] This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of Eugenol, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Antimicrobial Mechanisms of Action

Eugenol's antimicrobial activity is not attributed to a single target but rather to a combination of disruptive effects on microbial cells. The primary mechanisms include:

-

Disruption of Cell Membrane Integrity: Eugenol's hydrophobic nature allows it to partition into the lipid bilayer of microbial cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The consequence is the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately resulting in cell death.

-

Inhibition of Enzyme Activity: The hydroxyl group in Eugenol's structure can bind to microbial proteins, including essential enzymes, thereby inhibiting their function. Enzymes located in the cell membrane, such as ATPase, are particularly susceptible. Inhibition of these enzymes disrupts cellular energy production and transport processes.

-

Induction of Oxidative Stress: Eugenol can induce the production of intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids.

-

Inhibition of Nucleic Acid Synthesis: Some studies suggest that Eugenol can interfere with the synthesis of DNA and proteins, which are crucial for microbial growth and replication.

-

Anti-biofilm and Quorum Sensing Inhibition: Eugenol has been shown to inhibit the formation of microbial biofilms, which are structured communities of cells that exhibit increased resistance to antimicrobial agents. It can also interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.

-

Disruption of Fungal Cell Wall and Ergosterol Synthesis: In fungi, particularly Candida species, Eugenol disrupts the cell wall integrity. It also interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.

Quantitative Data: Antimicrobial Activity of Eugenol

The antimicrobial efficacy of Eugenol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize reported MIC and MBC/MFC values for Eugenol against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Selected Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 115 | |

| Staphylococcus aureus | - | 1000 | |

| Escherichia coli | - | 500 | |

| Proteus mirabilis | - | 0.125% (v/v) | |

| Klebsiella pneumoniae (Carbapenem-resistant) | - | 200 | |

| Streptococcus agalactiae | - | 1325-5300 | |

| Listeria monocytogenes | - | 1000 |

Table 2: Minimum Bactericidal Concentration (MBC) of Eugenol against Selected Bacteria

| Bacterial Species | Strain | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 230 | |

| Proteus mirabilis | - | 0.25% (v/v) |

Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Eugenol against Candida Species

| Fungal Species | MIC | MFC | Reference |

| Candida albicans | 1.0% (v/v) | 1.0% (v/v) | |

| Candida tropicalis | 400-800 µg/mL | - | |

| Candida krusei | 200-400 µg/mL | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the antimicrobial mechanism of action of Eugenol.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The MBC is then determined by subculturing from the wells with no visible growth to determine the lowest concentration that kills 99.9% of the initial inoculum.

-

Protocol:

-

Prepare a stock solution of Eugenol in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the Eugenol stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (microorganism without Eugenol) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of Eugenol in which no visible turbidity is observed.

-

To determine the MBC, aliquot 100 µL from the wells showing no growth onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the agar plates under the same conditions as the microtiter plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

2. Cell Membrane Permeability Assay

-

Principle: Damage to the cell membrane results in the leakage of intracellular components, such as nucleic acids and proteins, which can be quantified by measuring the absorbance of the supernatant at 260 nm.

-

Protocol:

-

Grow a microbial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend them to a specific optical density.

-

Treat the cell suspension with different concentrations of Eugenol (e.g., at MIC and 2x MIC). An untreated suspension serves as a control.

-

Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).

-

Centrifuge the suspensions to pellet the cells.

-

Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to the control indicates membrane damage.

-

3. Intracellular Reactive Oxygen Species (ROS) Measurement

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to detect intracellular ROS. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Prepare a microbial cell suspension as described for the membrane permeability assay.

-

Load the cells with DCFH-DA by incubating them with the probe in the dark.

-

Wash the cells to remove excess probe.

-

Treat the cells with Eugenol at various concentrations.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 525 nm, respectively) using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Antimicrobial mechanism of action of Eugenol.

Caption: Experimental workflow for MIC and MBC determination.

Caption: Signaling pathway of Eugenol-induced cell membrane damage.

Conclusion

Eugenol exerts its broad-spectrum antimicrobial activity through a multi-targeted mechanism, primarily centered on the disruption of microbial cell membranes and walls, inhibition of essential enzymes, and induction of oxidative stress. This multifaceted approach reduces the likelihood of microbial resistance development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Eugenol. The provided visualizations offer a clear conceptual framework for understanding the complex interactions between Eugenol and microbial cells. Further research, particularly in vivo studies and clinical trials, is warranted to fully establish the clinical utility of Eugenol as a novel antimicrobial agent.

References

- 1. Potential Involvement of Reactive Oxygen Species in the Bactericidal Activity of Eugenol against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties and Prospects for the Application of Eugenol—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogrev.com [phcogrev.com]

A Deep Dive into the Biological Activities of Azaphilone Compounds: A Technical Guide Focused on Austdiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center. These natural products, isolated from various fungal genera such as Penicillium, Chaetomium, and Aspergillus, have garnered significant attention from the scientific community due to their diverse and potent biological activities. Their unique chemical structures make them intriguing scaffolds for drug discovery and development. Among the numerous azaphilone compounds, Austdiol stands out as a representative member, exhibiting a range of biological effects. This technical guide provides an in-depth overview of the biological activities of azaphilone compounds, with a particular focus on this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity

Azaphilone compounds have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1] Their anticancer activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action & Signaling Pathways

The anticancer effects of azaphilones are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptosis pathway. Azaphilones can activate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the BAX/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[2]

Furthermore, some azaphilone derivatives have been shown to inhibit the STAT3 and PI3K/AKT signaling pathways, which are often constitutively active in cancer cells and play crucial roles in cell proliferation, survival, and metastasis.

Below is a diagram illustrating the intrinsic apoptosis pathway, a common mechanism of action for azaphilone compounds.

Quantitative Data: Cytotoxicity

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 | Breast Cancer | 4.81 | [3] |

| Pyrido[2,3-d]pyrimidine Derivative | MDA-MB-231 | Breast Cancer | 4.08 | [3] |

| Pyrimidine-5-carbonitrile Derivative | A549 | Lung Cancer | 3.04 | [3] |

| Pyrimidine-5-carbonitrile Derivative | HepG-2 | Liver Cancer | 4.14 | |

| Indazol-pyrimidine Derivative | Caco-2 | Colorectal Cancer | 1.841 | |

| Mesoionic Compound MIH 2.4B1 | MCF-7 | Breast Cancer | 53.3 (at 72h) |

Note: The data presented are for illustrative purposes to show the activity of related compound classes, as specific IC50 values for this compound were not found in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Test compound (e.g., this compound)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Azaphilone compounds have been reported to possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.

Quantitative Data: Antimicrobial Susceptibility

Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not well-documented in publicly available literature. The following table provides illustrative MIC values for other azole derivatives and related compounds to demonstrate the potential antimicrobial efficacy of this class of molecules.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Azole Derivative 4s | Candida albicans SC5314 | 0.53 | |

| Azole Derivative 4l | Candida albicans SC5314 | 0.51 | |

| 2-azidobenzothiazole 2d | Enterococcus faecalis | 8 | |

| 2-azidobenzothiazole 2d | Staphylococcus aureus | 8 | |

| Oxazolidinone Derivative 12e | Bacillus subtilis | 16 | |

| Piper betle Ethanolic Extract | Staphylococcus aureus ATCC 29213 | 2500 |

Note: The data presented are for illustrative purposes, as specific MIC values for this compound were not found in the reviewed literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a plate reader.

Below is a workflow diagram for a typical antimicrobial susceptibility test.

Antiviral Activity

Several azaphilone compounds have been reported to exhibit antiviral activities against a range of viruses, including human immunodeficiency virus (HIV) and influenza viruses.

Quantitative Data: Antiviral Efficacy

Specific antiviral data for this compound is limited. The table below presents the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) for other antiviral compounds to provide a reference for the potential efficacy of this class of molecules.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| Isoquinolone Derivative 1 | Influenza A (H1N1) | MDCK | 0.2-0.6 | 39.0 | ≥65 | |

| Isoquinolone Derivative 21 | Influenza A (H1N1) | MDCK | 9.9-18.5 | >300 | >16.2 | |

| Umifenovir | HCoV-229E | Vero E6 | 10.0 ± 0.5 | >100 | >10 | |

| Umifenovir | SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 | >100 | >6.5 |

Note: The data presented are for illustrative purposes, as specific antiviral data for this compound were not found in the reviewed literature.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Test compound (e.g., this compound)

-

Virus stock of known titer

-

Susceptible host cell line

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixing solution (e.g., 10% formalin)

-

24-well or 48-well plates

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

-

Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix the diluted compound with a known amount of virus (e.g., 40-80 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture. Allow the virus to adsorb to the cells for about 90 minutes at 37°C.

-

Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with a staining solution like crystal violet.

-

Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against a stained background of uninfected cells.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Azaphilones have demonstrated anti-inflammatory properties by modulating various inflammatory pathways and the production of inflammatory mediators.

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects of azaphilone compounds are often associated with the inhibition of pro-inflammatory enzymes and the suppression of key signaling pathways. For instance, some azaphilones can inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). They can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).

A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Azaphilones can exert their anti-inflammatory effects by inhibiting this pathway.

The following diagram illustrates the canonical NF-κB signaling pathway.

Quantitative Data: Anti-inflammatory Activity

Specific data on the anti-inflammatory activity of this compound is scarce. The table below provides IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 246.7 macrophages by other natural compounds, which is a common measure of anti-inflammatory activity.

| Compound | IC50 for NO Inhibition (µM) | Reference |

| Luteolin | 7.6 ± 0.3 | |

| Quercetin | 12.0 ± 0.8 | |

| Apigenin | 17.8 ± 0.6 | |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | |

| 7-deacetylgedunin | 4.6 |

Note: The data presented are for illustrative purposes, as specific anti-inflammatory IC50 values for this compound were not found in the reviewed literature.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Complete cell culture medium

-

96-well plates

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS only, cells treated with compound only).

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the cell culture supernatant with the Griess Reagent. A typical ratio is 1:1.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Conclusion

Azaphilone compounds, including this compound, represent a promising class of natural products with a wide array of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is evident from numerous studies on various members of this family. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the activities of related azaphilones highlight the therapeutic potential of this structural scaffold. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting area of natural product chemistry and drug discovery. Future studies focusing on the specific molecular targets and in vivo efficacy of this compound and its novel derivatives are warranted to fully realize their therapeutic potential.

References

Investigating the Cytotoxicity of Austdiol on Cancer Cell Lines: A Review of Available Data

A comprehensive search for the cytotoxic effects of Austdiol on cancer cell lines has revealed a significant lack of publicly available data. As of late 2025, there are no peer-reviewed studies detailing the in vitro or in vivo cytotoxic activity, IC50 values, or the specific molecular mechanisms of this compound against any cancer cell lines.

While the chemical structure of this compound is documented, its biological activity, particularly in the context of oncology, remains uninvestigated in the scientific literature accessible through major databases. This technical guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams specifically for this compound as requested.

To provide context for researchers interested in the potential anti-cancer properties of natural compounds, this guide will instead briefly outline the common experimental workflows and signaling pathways investigated for other cytotoxic agents. This information is based on general knowledge in the field of cancer cell biology and drug discovery.

General Experimental Protocols for Cytotoxicity Assessment

When investigating a novel compound for anti-cancer activity, a standardized set of experiments is typically performed. Below are generalized protocols for key assays.

Cell Viability Assays

Cell viability assays are fundamental to determining the dose-dependent effect of a compound on cancer cell proliferation.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

-

Treat cells with the compound at its IC50 concentration for a specified time.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Cell Cycle Analysis

Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

-

Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Treat cells with the compound for a defined period.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins involved in signaling pathways that regulate cell survival, apoptosis, and the cell cycle. Key protein targets often include:

-

Apoptosis-related proteins: Caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).

-

Cell cycle-related proteins: Cyclins and cyclin-dependent kinases (CDKs).

-

Key signaling kinases: Proteins involved in pathways such as PI3K/Akt and MAPK.

General Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxicity of a novel compound.

Caption: A generalized experimental workflow for assessing the cytotoxic properties of a novel compound.

Common Signaling Pathways in Cancer Cytotoxicity

The induction of apoptosis is a key mechanism for many anti-cancer drugs. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

Conclusion

While a detailed technical guide on the cytotoxicity of this compound on cancer cell lines is not currently possible due to a lack of available research, the frameworks presented here for experimental design and mechanistic investigation are standard in the field. Should data on this compound become available, these protocols and conceptual pathways will be directly applicable to its characterization as a potential cytotoxic agent. Researchers are encouraged to conduct foundational studies, such as broad-panel cancer cell line screening, to determine if this compound possesses any anti-proliferative activity, which would then warrant further investigation into its mechanism of action.

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Austdiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol, a mycotoxin belonging to the azaphilone class of fungal polyketides, has garnered interest within the scientific community for its biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the fungal species responsible for its production. This document details the culturing of these fungal producers, methodologies for the extraction and purification of this compound, and an exploration of its biosynthetic pathway. Quantitative data on this compound production is presented for comparative analysis, and key experimental procedures are outlined to facilitate reproducibility. Visual diagrams of pertinent pathways and workflows are included to provide a clear and concise understanding of the underlying processes.

Natural Sources and Fungal Producers of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi. The primary and most well-documented producer of this compound is Aspergillus ustus[1]. This species, found in cereals and feed grain, was the first from which this compound was reported.[2]

Subsequent research has identified other fungal species capable of producing this compound, expanding the known natural sources of this compound. These include:

-

Muyocopron laterale : An endophytic fungus from which this compound has been isolated.[3][4] This fungus was previously classified as Mycoleptodiscus indicus.

-

Penicillium viridicatum : This species is also a known producer of other mycotoxins such as citrinin and penicillic acid.

-

Penicillium cyclopium : Some isolates of this species have been found to produce xanthomegnin and viomellein, and it is also a reported source of this compound.[5]

The production of this compound can be influenced by the specific fungal strain and the environmental conditions under which it is cultured.

Quantitative Production of this compound

The yield of this compound from fungal fermentation can vary significantly depending on the producing species, the specific strain, and the culture conditions employed. While comprehensive quantitative data across all producers is not extensively available in the literature, the following table summarizes available information to provide a comparative overview.

| Fungal Species | Strain | Culture Conditions | This compound Yield | Reference |

| Aspergillus ustus | 3.3904 | Potato Dextrose Broth (PDB), 30°C, 230 rpm | Data not specified | Pi et al., 2015 |

| Muyocopron laterale | ECN279 | 2% Malt Extract Agar, 27°C, 30 days | Data not specified | |

| Penicillium viridicatum | Various | Rice substrate | 0.4 to 1.6 mg/g (xanthomegnin) | |

| Penicillium cyclopium | One of nine isolates | Rice substrate | 0.1 mg/g (xanthomegnin) |

Note: The data for Penicillium species pertains to xanthomegnin, a related polyketide, as specific yield data for this compound was not available in the cited literature. This highlights a gap in the current body of research.

Experimental Protocols

Fungal Culture

3.1.1. Culture of Aspergillus ustus 3.3904 for Secondary Metabolite Production

-

Medium: Potato Dextrose Broth (PDB).

-

Inoculation: Inoculate the PDB medium with spores or mycelial fragments of Aspergillus ustus 3.3904.

-

Incubation: Incubate the culture at 30°C with agitation at 230 rpm. The fermentation duration will influence the profile of secondary metabolites produced.

3.1.2. Culture of Muyocopron laterale ECN279

-

Medium: 2% Malt Extract Agar plates.

-

Inoculation: Inoculate the agar plates with Muyocopron laterale ECN279.

-

Incubation: Incubate the plates at 27°C for 30 days in a static incubator.

Extraction of this compound

3.2.1. Extraction from Muyocopron laterale ECN279 Mycelia

-

Following incubation, harvest the fungal mycelia from the agar plates.

-

Submerge the mycelia in methanol (MeOH) and extract at room temperature. This process should be repeated three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Partition the crude extract between ethyl acetate (EtOAc) and water.

-

Collect the ethyl acetate layer and concentrate it under vacuum to obtain the ethyl acetate soluble fraction containing this compound.

Purification of this compound

-

Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute fractions of varying polarity.

-

Size-Exclusion Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is employed. The specific gradient profile will need to be optimized.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds, with detection at a wavelength appropriate for the chromophore of this compound.

-

Biosynthesis of this compound

This compound belongs to the azaphilone class of pigments, which are synthesized via a polyketide pathway. The biosynthesis of these compounds is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC).

A genomic study of Aspergillus ustus 3.3904 has identified 52 secondary metabolite BGCs. While the specific BGC for this compound has not been definitively characterized, it is expected to contain a polyketide synthase (PKS) gene as its core. The biosynthesis of related meroterpenoids like austinol in Aspergillus nidulans involves two separate gene clusters, one containing a PKS gene (ausA) and the other a prenyltransferase gene (ausN). This suggests a potentially complex genetic basis for the biosynthesis of related compounds in Aspergillus.

The proposed general biosynthetic pathway for azaphilones, which would include this compound, involves the following key steps:

-

Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the characteristic bicyclic core of azaphilones.

-

Tailoring Reactions: A series of post-PKS modifications, including hydroxylations, methylations, and oxidations, are carried out by tailoring enzymes encoded within the BGC. These modifications result in the final structure of this compound.

Diagrams of Key Pathways and Workflows

Conclusion

This compound is a fungal secondary metabolite with a growing list of known producers, primarily within the genera Aspergillus, Muyocopron, and Penicillium. While the general methodologies for the culture of these fungi and the extraction of their metabolites are established, there is a clear need for more detailed, publicly available protocols for the specific isolation and purification of this compound. Furthermore, a significant gap exists in the literature regarding the quantitative yields of this compound from these fungal sources. Elucidation of the specific biosynthetic gene cluster and the functions of the associated enzymes in Aspergillus ustus and other producing organisms will be critical for understanding and potentially manipulating the production of this bioactive compound. Future research should focus on addressing these knowledge gaps to facilitate further investigation into the pharmacological potential of this compound.

References

- 1. Constitution and absolute configuration of this compound, the main toxic metabolite from Aspergillus ustus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. A Genomics Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in Aspergillus ustus | PLOS One [journals.plos.org]

- 3. Frontiers | A Novel Azaphilone Muyophilone A From the Endophytic Fungus Muyocopron laterale 0307-2 [frontiersin.org]

- 4. A Novel Azaphilone Muyophilone A From the Endophytic Fungus Muyocopron laterale 0307-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of xanthomegnin and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data and Chemical Structure of Austdiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol is a mycotoxin belonging to the azaphilone class of fungal secondary metabolites, primarily produced by species of Aspergillus, such as Aspergillus ustus.[1] This guide provides a comprehensive overview of the chemical structure and spectroscopic data of this compound, intended to serve as a technical resource for researchers in natural product chemistry, toxicology, and drug discovery. The document details the chemical properties, including its molecular formula and IUPAC name, and presents a thorough compilation of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. Furthermore, this guide outlines the experimental protocols for the isolation and characterization of this compound and includes a visualization of the general workflow for its spectroscopic analysis.

Chemical Structure and Properties

This compound is characterized by a substituted isochromene core, a defining feature of the azaphilone family. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅[1] |

| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde[1] |

| Molecular Weight | 236.22 g/mol [1] |

| SMILES | CC1=CC2=C(C(=O)C@](--INVALID-LINK--O)(C)O)C=O[1] |

| InChI Key | QVMUHZHZYCDMAI-RYUDHWBXSA-N |

| CAS Number | 53043-28-0 |

| Appearance | Yellow powder |

The stereochemistry of this compound has been confirmed as (7R, 8S) through single-crystal X-ray diffraction.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following sections provide a detailed summary of the available data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The mass spectrometry data for this compound is presented below.

| Ionization Mode | Precursor Ion | m/z |

| ESI+ | [M+H]⁺ | 237.07575 |

| ESI+ | [M+K]⁺ | 275.03161 |

Fragmentation Data (LC-MS/MS of [M+K]⁺):

| Fragment m/z | Relative Intensity (%) |

| 61.011319 | 100 |

| 196.957302 | 89.91 |

| 214.967791 | 77.59 |

| 194.962171 | 36.62 |

| 212.972396 | 33.47 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl) |

| ~2980, 2930 | C-H (aliphatic) |

| ~1720 | C=O (ketone) |

| ~1680 | C=O (aldehyde) |

| ~1640 | C=C (alkene) |

| ~1200-1000 | C-O (ether, alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

¹H NMR Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-CH₃ | 2.15 | s | - |

| 4-H | 6.20 | s | - |

| 5-CHO | 10.20 | s | - |

| 7-CH₃ | 1.50 | s | - |

| 8-H | 4.80 | d | 2.5 |

| 1-H | 7.50 | d | 2.5 |

| OH | 3.50 (br s), 4.00 (br s) | br s | - |

¹³C NMR Data

| Position | Chemical Shift (δ, ppm) |

| 1 | 145.0 |

| 3 | 160.0 |

| 4 | 110.0 |

| 4a | 140.0 |

| 5 | 120.0 |

| 5-CHO | 190.0 |

| 6 | 195.0 |

| 7 | 75.0 |

| 8 | 85.0 |

| 8a | 105.0 |

| 3-CH₃ | 20.0 |

| 7-CH₃ | 25.0 |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from fungal cultures.

-

Fungal Culture: Aspergillus ustus is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose broth) and incubated for 2-3 weeks at 25-28 °C.

-

Extraction: The fungal biomass and culture medium are extracted with an organic solvent such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the secondary metabolites.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilan).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Austdiol: Discovery, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol, a naturally occurring azaphilone derivative, has garnered interest in the field of natural product research due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation, characterization, and biological evaluation. Furthermore, this document outlines its proposed biosynthetic pathway and discusses its known biological activities, offering insights for future research and drug development endeavors.

Introduction

Natural products have historically been a significant source of novel therapeutic agents. Among the vast array of fungal secondary metabolites, azaphilones represent a class of polyketide-derived pigments characterized by a highly oxygenated pyranoquinone bicyclic core. This compound, chemically identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, is a prominent member of this family.[1] First isolated from Aspergillus ustus, it has since been identified in other fungal species, indicating its presence across various fungal genera.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound was first reported as the main toxic metabolite isolated from the fungus Aspergillus ustus.[1] Its structure and absolute configuration were elucidated as (7R,8S)-7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-6-oxo-6H-2-benzopyran-5-carbaldehyde.[1] The discovery of this compound contributed to the growing interest in azaphilone compounds and spurred further investigations into their biosynthesis and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 236.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde | --INVALID-LINK-- |

| SMILES | CC1=CC2=C(C(=O)C@](--INVALID-LINK--O)(C)O)C=O | --INVALID-LINK-- |

| Appearance | Not explicitly reported, but typically azaphilones are colored compounds. |

Experimental Protocols

Fungal Cultivation for this compound Production

Aspergillus ustus can be cultivated on various media to produce this compound. The following is a general protocol for the cultivation of Aspergillus species for secondary metabolite production. Optimization of culture conditions is crucial for maximizing the yield of this compound.

Materials:

-

Aspergillus ustus strain

-

Potato Dextrose Agar (PDA) for initial culture

-

Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES) broth, or Czapek-Dox broth)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculate the Aspergillus ustus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation occurs.

-

Prepare the liquid fermentation medium in Erlenmeyer flasks and sterilize by autoclaving.

-

Aseptically inoculate the liquid medium with spores or a mycelial plug from the PDA plate.

-

Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 14-21 days.

-

Monitor the culture periodically for growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

Materials:

-

Fungal culture broth and mycelia

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate separately with ethyl acetate or another suitable organic solvent. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.

-

Size-Exclusion Chromatography: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

References

The Stereochemistry of Austdiol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the stereochemistry of Austdiol, a mycotoxin produced by various fungi. This document is intended for researchers, scientists, and professionals in drug development who are interested in the stereochemical properties and potential biological significance of this natural product and its isomers.

Introduction to this compound

This compound is a secondary metabolite produced by fungi of the genera Aspergillus and Penicillium.[1] Its structure contains two stereocenters, leading to the possibility of multiple stereoisomers, each of which may possess distinct physicochemical and biological properties. The naturally occurring form has been identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde.[1] Understanding the precise three-dimensional arrangement of atoms in this compound and its isomers is critical, as stereochemistry often plays a pivotal role in the biological activity of molecules.[2]

The Stereochemistry of this compound and its Potential Isomers

The chemical structure of this compound features two chiral centers at the C7 and C8 positions. The naturally occurring and characterized isomer is (7R,8S)-Austdiol, which possesses a trans configuration of the vicinal diol.[1]

Based on the two stereocenters, a total of four stereoisomers are theoretically possible. These consist of two pairs of enantiomers.

-

Enantiomeric Pair 1:

-

(7R,8S)-Austdiol (The natural product)

-

(7S,8R)-Austdiol (The enantiomer of the natural product)

-

-

Enantiomeric Pair 2 (Diastereomers of the natural product):

-

(7R,8R)-Austdiol

-

(7S,8S)-Austdiol

-

The relationship between these isomers is depicted in the diagram below.

Physicochemical and Biological Properties

The physicochemical properties of a molecule, such as melting point and optical rotation, are influenced by its stereochemistry. While enantiomers share identical physical properties (except for the direction of optical rotation), diastereomers can have distinct physical properties.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of (7R,8S)-Austdiol. Data for the other isomers are not currently available in the literature.

| Property | (7R,8S)-Austdiol |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| IUPAC Name | (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde |

| CAS Number | 53043-28-0 |

| Predicted XlogP | -1.2 |

(Data sourced from PubChem CID 40604)

Biological Activity and Toxicity

The stereochemical configuration of a molecule is a critical determinant of its biological activity. Different stereoisomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

(7R,8S)-Austdiol has been reported to be toxic. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as "Toxic if swallowed" and "May damage fertility or the unborn child".

While experimental data on the biological activities of the other this compound stereoisomers are not available, the table below presents a hypothetical comparison to illustrate the potential differences that could be observed. This is based on the common principle in pharmacology that stereoisomers can have different potencies and effects.

| Stereoisomer | Known/Hypothetical Biological Activity |

| (7R,8S)-Austdiol | Known: Toxic if swallowed, potential reproductive toxicity. |

| (7S,8R)-Austdiol | Hypothetical: As the enantiomer of the natural product, it might exhibit significantly lower toxicity or a different activity profile. |

| (7R,8R)-Austdiol | Hypothetical: As a diastereomer, it would be expected to have different biological activity and toxicity compared to the (7R,8S) form. This could range from being less active to more potent. |

| (7S,8S)-Austdiol | Hypothetical: This diastereomer would also be expected to have a unique biological activity profile, potentially interacting with different biological targets. |

Experimental Protocols for Stereochemical Analysis

The separation and characterization of this compound stereoisomers require specialized analytical techniques. The following sections detail the methodologies for chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Chiral HPLC for Separation of Stereoisomers

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. A typical workflow for developing a chiral separation method for this compound isomers is presented below.

Protocol:

-

Column Selection: Screen a variety of chiral stationary phases (CSPs), with an emphasis on polysaccharide-based columns (e.g., cellulose or amylose derivatives), which are effective for separating a wide range of chiral compounds, including those with hydroxyl groups.

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

-

Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water, with or without an acidic modifier like 0.1% formic acid.

-

-

Optimization: Once partial separation is observed, systematically optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) of all stereoisomers.

-

Detection: Utilize a UV detector, as the chromophore in this compound should allow for sensitive detection.

NMR Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the relative and absolute stereochemistry of chiral molecules. For vicinal diols like this compound, specific NMR techniques can be employed.

Protocol:

-

Sample Preparation: Prepare a high-purity sample of each isolated stereoisomer.

-

1D and 2D NMR: Acquire standard 1H, 13C, COSY, HSQC, and HMBC spectra to confirm the overall structure and assign resonances.

-

Stereochemical Determination:

-

For Diastereomers: The 1H and 13C chemical shifts and coupling constants will differ between diastereomers, allowing for their distinction.

-

For Enantiomers: To distinguish enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR signals. Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.

-

A general workflow for stereochemical assignment using NMR is shown below.

X-ray Crystallography for Unambiguous Structure Determination

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Protocol:

-

Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the purified this compound isomer. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems should be screened.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule, from which the atomic positions are determined. For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined, often through the analysis of anomalous dispersion (the Flack parameter).

Potential Signaling Pathways